2-Chloro-5-fluoro-4-methoxybenzaldehyde
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Overview
Description
2-Chloro-5-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methoxybenzaldehyde typically involves the halogenation of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzaldehyde is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro and fluoro groups under appropriate conditions.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-4-methoxybenzoic acid.
Reduction: 2-Chloro-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoro-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Chloro-2-fluoro-4-methoxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 3,5-Dichloro-4-methoxybenzaldehyde
Uniqueness
2-Chloro-5-fluoro-4-methoxybenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and methoxy groups enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H6ClFO2 |
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Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 |
InChI Key |
OPYXXQBTIZKNJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)F |
Origin of Product |
United States |
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